molecular formula C47H48N2O8 B1204507 Korundamine A

Korundamine A

Cat. No.: B1204507
M. Wt: 768.9 g/mol
InChI Key: NYSXYPCUWVSERK-VDKIKQQVSA-N
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Description

Korundamine A is a heterodimeric naphthylisoquinoline alkaloid first isolated from the Cameroonian tropical liana Ancistrocladus korupensis . Structurally, it comprises two distinct monomeric biaryl halves linked via a unique hybrid configuration, distinguishing it from homodimeric analogs like michellamine B . This compound exhibits dual bioactivity: it inhibits HIV-1-induced cytopathic effects (EC₅₀ < 2 μM) and demonstrates antimalarial efficacy against Plasmodium falciparum . Its mechanism of action involves blocking viral entry and replication through interactions with host cell receptors and viral enzymes, though precise molecular targets remain under investigation .

Properties

Molecular Formula

C47H48N2O8

Molecular Weight

768.9 g/mol

IUPAC Name

(1R,3R)-5-[4-hydroxy-3-[1-hydroxy-4-[(3R)-6-hydroxy-8-methoxy-1,3-dimethyl-3,4-dihydroisoquinolin-7-yl]-8-methoxy-6-methylnaphthalen-2-yl]-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol

InChI

InChI=1S/C47H48N2O8/c1-20-10-27-29(41-33-15-23(4)49-25(6)40(33)35(51)19-36(41)52)17-31(45(53)43(27)37(12-20)55-7)32-18-30(28-11-21(2)13-38(56-8)44(28)46(32)54)42-34(50)16-26-14-22(3)48-24(5)39(26)47(42)57-9/h10-13,16-19,22-23,25,49-54H,14-15H2,1-9H3/t22-,23-,25-/m1/s1

InChI Key

NYSXYPCUWVSERK-VDKIKQQVSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C(C=C8C[C@H](N=C(C8=C7OC)C)C)O)O

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C(C=C8CC(N=C(C8=C7OC)C)C)O)O

Synonyms

korundamine A
korundamine-A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Michellamine B

Source : Ancistrocladus korupensis .
Structural Differences :

  • Michellamine B is a homodimer with two identical 5,8'-linked naphthylisoquinoline monomers, contrasting Korundamine A’s heterodimeric "hybrid" architecture . Bioactivity:
  • Michellamine B inhibits HIV-1 and HIV-2 with a 50% cytotoxic concentration (CC₅₀) of ~18 μg/mL, slightly less potent than this compound against HIV-1 .
  • Both compounds show activity against drug-resistant HIV strains, but this compound exhibits broader efficacy (EC₅₀ values: 6–10 μM across resistant strains) .

Table 1: Key Differences Between this compound and Michellamine B

Parameter This compound Michellamine B
Structure Heterodimer (hybrid linkage) Homodimer (5,8'-linkage)
HIV-1 EC₅₀ <2 μM ~18 μg/mL (~23 μM)*
Antimalarial Activity Active against P. falciparum Not reported
Resistance Coverage Broad (CEM-SS/OClOO, MT2/A17, etc.) Limited to wild-type and select mutants

*Approximate conversion based on molecular weight.

Ealapasamines A–C

Source : Ancistrocladus ealaensis .
Structural Differences :

  • Ealapasamines are "mixed" naphthylisoquinolines with 5,8'- and 7,8'-linkages, differing from this compound’s planar imine group .
  • Ealapasamine A features an additional stereocenter at C-1‴, absent in this compound .
    Bioactivity :
  • Limited data exist, but preliminary studies suggest antiplasmodial activity comparable to this compound .
  • No reported anti-HIV activity, highlighting this compound’s unique dual therapeutic profile .

Table 2: Structural Comparison of this compound and Ealapasamines

Feature This compound Ealapasamines A–C
Linkage Hybrid (mixed linkages) 5,8' + 7,8' linkages
Stereocenters Planar imine configuration Additional C-1‴ stereocenter
Dimer Type Heterodimer Mixed homodimer
Limonoids (e.g., Limonin)

Source : Phellodendron amurense .
Structural Differences :

  • Limonoids are triterpenoid derivatives, unrelated to naphthylisoquinoline alkaloids . Functional Similarity:
  • Both this compound and limonoids reverse multidrug resistance (MDR) in cancer cells, but this compound’s antiviral specificity is unmatched .

Mechanistic and Pharmacological Distinctions

  • This compound vs. Michellamine B : this compound’s heterodimeric structure enhances target selectivity, reducing off-target cytotoxicity compared to Michellamine B’s broader cell membrane interactions .
  • This compound vs. Ealapasamines : The lack of anti-HIV activity in Ealapasamines underscores the critical role of this compound’s hybrid configuration in viral inhibition .
  • This compound vs. Limonoids: Unlike limonoids, this compound directly inhibits viral replication rather than modulating host cell efflux pumps .

Q & A

Q. Q1. What foundational methodologies are recommended for synthesizing and characterizing Korundamine A in a laboratory setting?

Methodological Answer :

  • Synthesis : Use retrosynthetic analysis to identify feasible pathways, prioritizing reactions with high atom economy and minimal byproducts. Validate purity via HPLC or GC-MS, ensuring solvent compatibility and column selection align with compound polarity .
  • Characterization : Combine spectroscopic techniques (e.g., NMR for structural elucidation, FTIR for functional groups) with crystallographic data (XRD) to resolve stereochemical ambiguities. Cross-reference spectral databases (e.g., SciFinder, PubChem) to confirm novel features .

Q. Q2. How can researchers design initial bioactivity assays for this compound while minimizing false positives?

Methodological Answer :

  • Employ orthogonal assay formats (e.g., enzymatic inhibition + cell viability assays) to cross-validate results.
  • Include negative controls (e.g., solvent-only and known inactive analogs) and statistical triplicates to account for batch variability. Pre-screen for nonspecific binding using surface plasmon resonance (SPR) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported IC₅₀ values of this compound across independent studies?

Methodological Answer :

  • Conduct a meta-analysis of experimental conditions (e.g., buffer pH, temperature, assay duration) to identify variables influencing potency. Reproduce conflicting studies under standardized protocols, applying ANOVA to isolate confounding factors .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less prone to artifacts compared to fluorescence-based assays .

Q. Q4. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to refine this compound’s mechanism of action?

Methodological Answer :

  • Perform molecular docking to predict binding poses, then validate via mutagenesis studies (e.g., alanine scanning of target residues).
  • Use molecular dynamics (MD) simulations (>100 ns trajectories) to assess conformational stability. Correlate simulation-derived binding free energies with experimental ΔG values from ITC .

Q. Q5. What experimental frameworks are optimal for studying this compound’s metabolic stability in vivo?

Methodological Answer :

  • Use stable isotope labeling (e.g., ¹³C/²H) with LC-HRMS to track metabolic pathways in rodent models.
  • Employ pharmacokinetic compartmental modeling to estimate half-life and clearance rates, adjusting for species-specific cytochrome P450 activity .

Methodological Pitfalls and Solutions

Q. Q6. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer :

  • Implement process analytical technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring of reaction intermediates.
  • Apply quality-by-design (QbD) principles, defining critical quality attributes (CQAs) like enantiomeric excess and crystallinity .

Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships with this compound in heterogeneous cell populations?

Methodological Answer :

  • Use mixed-effects models to account for inter-cell-line variability. Apply Bayesian hierarchical modeling if sample sizes are limited.
  • Validate nonlinear regression fits (e.g., Hill slopes) via bootstrapping to estimate confidence intervals .

Cross-Disciplinary and Ethical Considerations

Q. Q8. How can researchers ethically source and validate historical data on this compound’s precursor compounds?

Methodological Answer :

  • Adhere to FAIR data principles: Ensure historical datasets are Findable, Accessible, Interoperable, and Reusable. Cross-check patents and pre-1990 journals via platforms like CAS Content Collection .
  • Document provenance and obtain permissions for reuse, citing original methodologies to avoid attribution errors .

Q. Q9. What frameworks ensure reproducibility when scaling up this compound production for multi-institutional studies?

Methodological Answer :

  • Develop a standardized operating procedure (SOP) with explicit tolerances (e.g., ±2% yield, >98% purity). Distribute aliquots from a single batch to collaborating labs.
  • Use interlaboratory studies (ILS) with blinded samples to quantify reproducibility metrics .

Emerging Techniques and Future Directions

Q. Q10. How can machine learning optimize the design of this compound derivatives with enhanced selectivity?

Methodological Answer :

  • Train graph neural networks (GNNs) on structure-activity relationship (SAR) data to predict bioactivity. Validate top candidates via synthesis and high-throughput screening.
  • Apply SHAP (SHapley Additive exPlanations) analysis to interpret model decisions and prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Korundamine A
Reactant of Route 2
Korundamine A

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